Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
The compound “Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. These include a benzo[d][1,3]dioxol group, a phenyl group, a 1,2,4-oxadiazol group, and an azetidin group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol group would likely contribute to the aromaticity of the compound, while the azetidin group would introduce a ring structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the azetidin group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the benzo[d][1,3]dioxol group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Chemical Transformation and Metabolic Studies
A notable study focused on the metabolism of a spiro oxetane-containing compound similar in structure, revealing insights into the biotransformation processes of such complex molecules. The study elucidated the hydration and ring-opening mechanisms of the oxetanyl moiety, highlighting the role of microsomal epoxide hydrolase in these transformations (Li et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds has shown promising results. For example, derivatives of similar chemical structures have demonstrated significant activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Pandya et al., 2019). Another study synthesized pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, further exploring their antimicrobial potentials (Kumar et al., 2007).
Synthesis and Characterization
The synthesis and characterization of benzo[d][1,3]dioxole gathered pyrazole derivatives have been explored, with some showing excellent antifungal and antibacterial activities. This research underscores the potential of such compounds in pharmaceutical applications, particularly as antimicrobial agents (Umesha & Basavaraju, 2014).
Antioxidant Properties
Compounds with similar structures have been investigated for their antioxidant properties. A study synthesized a series of derivatives and evaluated their antioxidant activities, contributing valuable insights into their potential therapeutic uses (Jaishree et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been reported to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, particularly causing arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(13-6-7-15-16(8-13)25-11-24-15)22-9-14(10-22)18-20-17(21-26-18)12-4-2-1-3-5-12/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXIDIMKQXCBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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